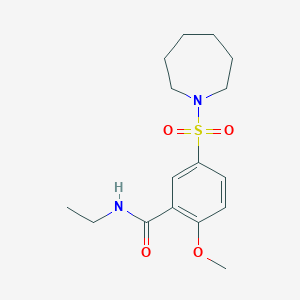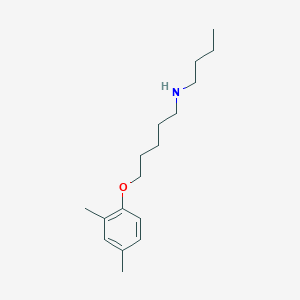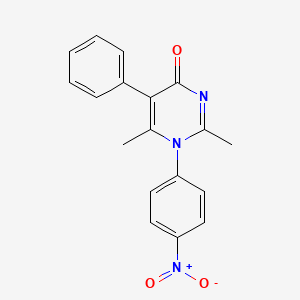
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity, learning, and memory. In
Mechanism of Action
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide selectively binds to mGluR5 and blocks its activation by glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the downstream signaling pathways that are involved in synaptic plasticity and memory formation. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have both acute and chronic effects on the brain and behavior. Acutely, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide reduces the excitability of neurons and impairs cognitive function. Chronically, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to reduce anxiety-like behavior and pain perception in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is also relatively stable and can be administered orally or through injection. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide is its short half-life, which requires frequent dosing in long-term experiments. Additionally, N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse disorders. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to reduce drug-seeking behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for addiction. Another area of interest is the development of more selective and long-lasting mGluR5 antagonists that can be used in clinical settings. Additionally, the downstream signaling pathways of mGluR5 are still not fully understood, and further research is needed to elucidate their role in synaptic plasticity and memory formation.
Synthesis Methods
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-bromoacetamide. The bromoacetamide group is then converted to an ethanediamide group by reacting it with ethylenediamine in the presence of a base. Finally, the methoxyethyl group is introduced by reacting the resulting compound with sodium hydride and methoxyethyl bromide.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory in animal models of Alzheimer's disease, Parkinson's disease, and addiction. N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been used to investigate the role of mGluR5 in pain perception, anxiety, and depression.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(13)7-10(8)15-12(17)11(16)14-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABAZRXPGJYXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)

![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)